molecular formula C41H50N8O14 B157434 7-Methoxycoumarin-3-carboxylyl-prolyl-leucyl-glycyl-prolyl-lysyl-2,4-dinitrophenyl CAS No. 127376-94-7

7-Methoxycoumarin-3-carboxylyl-prolyl-leucyl-glycyl-prolyl-lysyl-2,4-dinitrophenyl

Cat. No. B157434
M. Wt: 878.9 g/mol
InChI Key: ZNACYZUBJVGDPQ-ZLESDFJESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methoxycoumarin-3-carboxylyl-prolyl-leucyl-glycyl-prolyl-lysyl-2,4-dinitrophenyl, also known as MDPK, is a synthetic peptide that has been widely used in scientific research. This compound has been found to have various biochemical and physiological effects, making it a valuable tool for studying different biological processes.

Mechanism Of Action

7-Methoxycoumarin-3-carboxylyl-prolyl-leucyl-glycyl-prolyl-lysyl-2,4-dinitrophenyl works by binding to specific target molecules, such as enzymes or receptors, and modulating their activity. The 2,4-dinitrophenyl group in 7-Methoxycoumarin-3-carboxylyl-prolyl-leucyl-glycyl-prolyl-lysyl-2,4-dinitrophenyl acts as a chromophore, allowing the compound to be easily detected and quantified in assays. The peptide sequence of 7-Methoxycoumarin-3-carboxylyl-prolyl-leucyl-glycyl-prolyl-lysyl-2,4-dinitrophenyl is designed to mimic the natural substrates of enzymes or ligands of receptors, allowing it to interact with these molecules with high affinity and specificity.

Biochemical And Physiological Effects

7-Methoxycoumarin-3-carboxylyl-prolyl-leucyl-glycyl-prolyl-lysyl-2,4-dinitrophenyl has been found to have various biochemical and physiological effects, depending on the target molecule it interacts with. For example, 7-Methoxycoumarin-3-carboxylyl-prolyl-leucyl-glycyl-prolyl-lysyl-2,4-dinitrophenyl has been shown to inhibit the activity of proteases, such as thrombin and trypsin, by binding to their active sites. 7-Methoxycoumarin-3-carboxylyl-prolyl-leucyl-glycyl-prolyl-lysyl-2,4-dinitrophenyl has also been shown to modulate the activity of G protein-coupled receptors (GPCRs), which are involved in various physiological processes, such as neurotransmission, hormone secretion, and immune response.

Advantages And Limitations For Lab Experiments

7-Methoxycoumarin-3-carboxylyl-prolyl-leucyl-glycyl-prolyl-lysyl-2,4-dinitrophenyl has several advantages for lab experiments, including its high purity, stability, and specificity. This compound can be easily synthesized and purified using standard techniques, making it readily available for research. However, one limitation of 7-Methoxycoumarin-3-carboxylyl-prolyl-leucyl-glycyl-prolyl-lysyl-2,4-dinitrophenyl is its relatively large size, which may limit its permeability across cell membranes and affect its bioavailability in vivo.

Future Directions

There are several future directions for the use of 7-Methoxycoumarin-3-carboxylyl-prolyl-leucyl-glycyl-prolyl-lysyl-2,4-dinitrophenyl in scientific research. One area of interest is the development of 7-Methoxycoumarin-3-carboxylyl-prolyl-leucyl-glycyl-prolyl-lysyl-2,4-dinitrophenyl-based drugs and therapeutic agents for various diseases. Another area of interest is the use of 7-Methoxycoumarin-3-carboxylyl-prolyl-leucyl-glycyl-prolyl-lysyl-2,4-dinitrophenyl as a tool for studying protein-protein interactions and enzyme kinetics in living cells. Additionally, the use of 7-Methoxycoumarin-3-carboxylyl-prolyl-leucyl-glycyl-prolyl-lysyl-2,4-dinitrophenyl in imaging and diagnostic applications is also an area of active research.
Conclusion
In conclusion, 7-Methoxycoumarin-3-carboxylyl-prolyl-leucyl-glycyl-prolyl-lysyl-2,4-dinitrophenyl is a synthetic peptide that has been widely used in scientific research for studying various biological processes. This compound has several advantages, including its high purity, stability, and specificity, making it a valuable tool for researchers. The future directions for the use of 7-Methoxycoumarin-3-carboxylyl-prolyl-leucyl-glycyl-prolyl-lysyl-2,4-dinitrophenyl in scientific research are promising, and this compound is expected to continue to play an important role in advancing our understanding of different biological processes.

Synthesis Methods

7-Methoxycoumarin-3-carboxylyl-prolyl-leucyl-glycyl-prolyl-lysyl-2,4-dinitrophenyl is synthesized using solid-phase peptide synthesis (SPPS) method. The process involves the sequential addition of amino acids to a growing peptide chain, which is anchored to a solid support. The amino acids are protected with different chemical groups to prevent unwanted reactions during the synthesis. After the synthesis is complete, the peptide is cleaved from the solid support and purified using various chromatography techniques.

Scientific Research Applications

7-Methoxycoumarin-3-carboxylyl-prolyl-leucyl-glycyl-prolyl-lysyl-2,4-dinitrophenyl has been used in various scientific research applications, including studying protein-protein interactions, enzyme kinetics, and receptor-ligand interactions. This compound has also been used to develop new drugs and therapeutic agents for various diseases, including cancer, Alzheimer's disease, and HIV.

properties

CAS RN

127376-94-7

Product Name

7-Methoxycoumarin-3-carboxylyl-prolyl-leucyl-glycyl-prolyl-lysyl-2,4-dinitrophenyl

Molecular Formula

C41H50N8O14

Molecular Weight

878.9 g/mol

IUPAC Name

(2R)-6-(2,4-dinitroanilino)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-1-(7-methoxy-2-oxochromene-3-carbonyl)pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]hexanoic acid

InChI

InChI=1S/C41H50N8O14/c1-23(2)18-30(45-38(53)32-10-7-17-47(32)39(54)27-19-24-11-13-26(62-3)21-34(24)63-41(27)57)36(51)43-22-35(50)46-16-6-9-31(46)37(52)44-29(40(55)56)8-4-5-15-42-28-14-12-25(48(58)59)20-33(28)49(60)61/h11-14,19-21,23,29-32,42H,4-10,15-18,22H2,1-3H3,(H,43,51)(H,44,52)(H,45,53)(H,55,56)/t29-,30+,31+,32+/m1/s1

InChI Key

ZNACYZUBJVGDPQ-ZLESDFJESA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@H](CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)C4=CC5=C(C=C(C=C5)OC)OC4=O

SMILES

CC(C)CC(C(=O)NCC(=O)N1CCCC1C(=O)NC(CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)C3CCCN3C(=O)C4=CC5=C(C=C(C=C5)OC)OC4=O

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)N1CCCC1C(=O)NC(CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)C3CCCN3C(=O)C4=CC5=C(C=C(C=C5)OC)OC4=O

Other CAS RN

127376-94-7

sequence

PLGPX

synonyms

7-methoxycoumarin-3-carboxylyl-prolyl-leucyl-glycyl-prolyl-lysyl-2,4-dinitrophenyl
Mcc-Pro-Leu-Gly-Pro-Lys-Dnp

Origin of Product

United States

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